3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an imidazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated benzothiophene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene or imidazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
- N-methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- 1-propyl-1H-imidazol-2-yl)methylamine dihydrochloride
Uniqueness
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and an imidazole ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C15H14ClN3OS |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-chloro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-11-4-1-2-5-12(11)21-14(13)15(20)18-6-3-8-19-9-7-17-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,18,20) |
InChI Key |
NSZMAPXYHRDBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.